Pergolide

Parkinson's Disease Receptor Pharmacology Drug Selectivity

Choose Pergolide (CAS 66104-22-1) for its unique balanced D1/D2/D3 agonism—D3/D2 ratio of 1, unmatched by D2-preferring alternatives. With 20–200× higher in vivo potency than bromocriptine, it delivers robust signals in behavioral, endocrine, and striatal function models. Its sustained efficacy in chronic paradigms makes it essential for receptor desensitization and tolerance studies. A validated HPLC stability-indicating method supports analytical development. Available as free base or mesylate salt for research use.

Molecular Formula C19H26N2S
Molecular Weight 314.5 g/mol
CAS No. 66104-22-1
Cat. No. B1684310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePergolide
CAS66104-22-1
SynonymsCelance
LY-127,809
LY-127809
LY127,809
LY127809
Mesylate, Pergolide
Parkotil
Pergolide
Pergolide Mesylate
Permax
Pharken
Molecular FormulaC19H26N2S
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC
InChIInChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1
InChIKeyYEHCICAEULNIGD-MZMPZRCHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceXXXX solid powder
Solubility5.84e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pergolide (CAS 66104-22-1): Chemical Identity and Core Pharmacological Profile for Research Procurement


Pergolide (CAS 66104-22-1) is a semisynthetic ergot alkaloid derivative characterized as a potent, direct-acting dopamine receptor agonist [1]. Its chemical structure features an ergoline core with a 6-propyl substitution and an 8β-(methylthio)methyl group [2]. Pharmacologically, it is distinguished by its dual agonist activity at dopamine D1 and D2 receptor subtypes, with additional high affinity for D3 receptors [1]. Originally developed and approved as adjunct therapy for Parkinson's disease, it is also utilized in veterinary medicine for treating pituitary pars intermedia dysfunction (PPID) in horses . The compound is commercially available as the free base and the mesylate salt, the latter being the standard form for therapeutic and research formulations [2].

Why Pergolide Cannot Be Simply Replaced by Other Dopamine Agonists in Research and Therapeutic Applications


Pergolide exhibits a unique polypharmacology profile that differentiates it from other ergot and non-ergot dopamine agonists [1]. Its ability to potently activate both D1 and D2 receptors, with a distinct D3/D2 selectivity ratio, is not uniformly shared by alternatives like bromocriptine (a predominantly D2 agonist) or pramipexole (a D2/D3-preferring agonist) [2]. Furthermore, its long-term efficacy trajectory, as demonstrated in chronic therapy studies where it maintained benefit after bromocriptine failure, highlights a non-interchangeable clinical and biological effect [3]. This differential receptor interaction and sustained functional outcome necessitate careful compound selection for specific experimental models or when addressing treatment-resistant conditions.

Quantitative Differential Evidence for Pergolide (CAS 66104-22-1) Versus Key Comparators


Comparative Dopamine Receptor Binding Affinity: Pergolide vs. Bromocriptine and Lisuride in Human Striatum

Pergolide demonstrates a distinct D3/D2 receptor selectivity ratio compared to bromocriptine. In human striatal tissue, the Ki(D3)/Ki(D2) ratio was 1 for pergolide, indicating nearly equal affinity for both receptor subtypes, whereas bromocriptine exhibited a ratio of 5.4, reflecting a strong preference for D2 over D3 [1]. This differential receptor engagement profile suggests pergolide's pharmacological effects are mediated by a more balanced activation of D2 and D3 receptors, a property not shared by bromocriptine.

Parkinson's Disease Receptor Pharmacology Drug Selectivity

In Vivo Potency Differential: Pergolide's Superior Efficacy Relative to Bromocriptine in Animal Models

In three standard in vivo models of dopamine receptor activation (prolactin inhibition, compulsive turning, and stereotypic behavior), pergolide was substantially more potent than bromocriptine. Bromocriptine was reported to be 20- to 200-fold less potent than pergolide and its active metabolites [1]. This dramatic difference in potency is a critical consideration for researchers requiring robust, dose-dependent behavioral or neuroendocrine responses.

In Vivo Pharmacology Prolactin Inhibition Behavioral Models

Sustained Long-Term Efficacy in Parkinson's Disease: Pergolide vs. Bromocriptine After 5 Years

A 5-year study of patients initially responsive to bromocriptine found that after a mean treatment period of 29 months, bromocriptine was no longer effective. In contrast, patients who were switched to pergolide after failing bromocriptine therapy continued to derive clinical benefit at the 5-year endpoint [1]. This outcome demonstrates a clear, clinically relevant advantage in long-term disease management that cannot be replicated by the comparator.

Parkinson's Disease Long-Term Therapy Treatment Failure

Comparative Affinity for High-Affinity D2 Receptor State: Pergolide vs. Cabergoline and Quinagolide

Pergolide exhibits a dissociation constant (Ki) of 2.4 nM for the high-affinity state of the dopamine D2 receptor (D2High) [1]. This places it in an intermediate position among clinically used agonists, being less potent than cabergoline (Ki = 0.36 nM) and quinagolide (Ki = 0.52 nM) but more potent than apomorphine (Ki = 1.8 nM) and lergotrile (Ki = 6.2 nM) [1]. This quantitative receptor affinity is directly correlated with therapeutic plasma concentrations, providing a precise benchmark for comparing potency and expected biological effects.

Receptor Pharmacology Drug Potency Structure-Activity Relationship

Analytical Differentiation via Photostability Profile: Pergolide Degradation vs. Pramipexole

Pergolide is a photosensitive ergot alkaloid, with its primary photodegradation products being pergolide sulphoxide and pergolide sulphone, which are also the main impurities found in the bulk drug substance [1]. A validated, stability-indicating ion-pair HPLC method has been established for the quantitative determination of pergolide in the presence of these specific impurities and photodegradation products, achieving recoveries of 100.83±0.46% for pergolide, 99.86±0.33% for sulphoxide, and 99.77±1.84% for sulphone [1]. In contrast, non-ergot agonists like pramipexole lack this specific ergoline-derived impurity profile, necessitating fundamentally different analytical methods.

Analytical Chemistry Stability Studies Impurity Profiling

Validated Application Scenarios for Pergolide (CAS 66104-22-1) Based on Quantitative Evidence


Modeling D3 Receptor-Mediated Pathways and Side Effect Profiles

Given its balanced D3/D2 affinity (ratio = 1), pergolide is a superior tool compound for dissecting the role of D3 receptors in dopaminergic signaling and their contribution to neuropsychiatric side effects compared to D2-preferring agonists like bromocriptine (ratio = 5.4) [1]. Researchers can use this unique receptor engagement profile to design experiments that specifically interrogate D3-related pharmacology.

Establishing Robust, Dose-Dependent Dopaminergic Stimulation in Preclinical Animal Models

Pergolide's high in vivo potency, which is 20- to 200-fold greater than bromocriptine in standard behavioral and endocrine models, makes it the compound of choice when a strong and reliable dopaminergic stimulus is essential for observing clear experimental outcomes [1]. This is particularly relevant for studies of prolactin inhibition, stereotypic behavior, and rotational models of striatal function.

Investigating Mechanisms of Long-Term Treatment Efficacy and Tolerance in Parkinsonism

The ability of pergolide to provide sustained benefit over 5 years in patients who have lost response to bromocriptine offers a unique opportunity to study the molecular basis of long-term treatment efficacy and the development of tolerance [1]. Researchers can use this compound in chronic animal models to probe receptor desensitization, downstream signaling adaptation, and other mechanisms underlying sustained therapeutic effects.

Analytical Method Development and Validation for Ergot Alkaloids

The established, quantitative HPLC method for pergolide, which accurately resolves the parent drug from its specific photodegradation products (sulphoxide and sulphone), serves as a validated platform for developing and validating analytical methods for other ergot alkaloids [1]. This scenario is directly relevant to pharmaceutical quality control and stability testing laboratories.

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